2-Furanol, tetrahydro-2-methyl-

Overview

Description

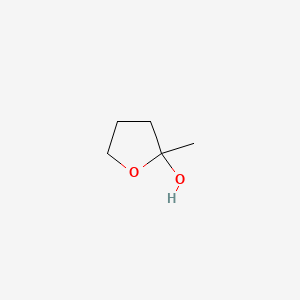

2-Furanol, tetrahydro-2-methyl- is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with a methyl group and a hydroxyl group attached to it .

Preparation Methods

The synthesis of 2-Furanol, tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the reduction of 2-furanmethanol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .

Industrial production methods often involve the catalytic hydrogenation of furfural, a derivative of furan, in the presence of a suitable catalyst. This process is carried out in a continuous flow reactor, with the reaction conditions optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

2-Furanol, tetrahydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: Reduction of 2-Furanol, tetrahydro-2-methyl- can yield tetrahydrofuran, a valuable solvent in organic synthesis.

Substitution: The hydroxyl group in 2-Furanol, tetrahydro-2-methyl- can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions include 2-furanone, tetrahydrofuran, and various substituted derivatives of 2-Furanol, tetrahydro-2-methyl- .

Scientific Research Applications

2-Furanol, tetrahydro-2-methyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: 2-Furanol, tetrahydro-2-methyl- has potential therapeutic applications due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Furanol, tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

2-Furanol, tetrahydro-2-methyl- can be compared with other similar compounds, such as tetrahydrofuran, 2-furanmethanol, and 2-methyltetrahydrofuran.

2-Furanmethanol: This compound has a similar structure to 2-Furanol, tetrahydro-2-methyl-, but with a hydroxymethyl group attached to the furan ring.

2-Methyltetrahydrofuran: This compound is a structural isomer of 2-Furanol, tetrahydro-2-methyl-, with the methyl group attached to the tetrahydrofuran ring.

The uniqueness of 2-Furanol, tetrahydro-2-methyl- lies in its combination of a tetrahydrofuran ring with a hydroxyl group and a methyl group, which imparts distinct chemical and biological properties .

Biological Activity

2-Furanol, tetrahydro-2-methyl- (CHO), is a furan derivative with notable biological activities. This compound has garnered attention in various fields, including pharmacology and food science, due to its potential therapeutic properties and applications as a flavoring agent.

Chemical Structure and Properties

The molecular structure of 2-furanol, tetrahydro-2-methyl- features a saturated furan ring with a hydroxyl group and a methyl group at the second position. Its molecular weight is approximately 102.13 g/mol, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 102.13 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that 2-furanol, tetrahydro-2-methyl- exhibits significant antioxidant activity. A study demonstrated that it has a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related damage in biological systems. The antioxidant capacity was quantified using various assays, showing effective inhibition of lipid peroxidation and free radical generation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that 2-furanol, tetrahydro-2-methyl- effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound also exhibits anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antioxidant Activity Study : A study conducted by Araújo et al. (2017) evaluated the antioxidant capacity of various furan derivatives, including 2-furanol, tetrahydro-2-methyl-. The results indicated that this compound had a significant effect on reducing oxidative stress markers in human cell lines .

- Antimicrobial Efficacy : In a comparative study published in ScienceDirect, the antimicrobial activity of 2-furanol, tetrahydro-2-methyl- was tested against common foodborne pathogens. The results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli, indicating its potential use as a natural preservative in food products .

- Anti-inflammatory Mechanism : A recent publication explored the anti-inflammatory mechanisms of various furan derivatives, highlighting the role of 2-furanol, tetrahydro-2-methyl- in modulating inflammatory pathways. The study found that treatment with this compound significantly reduced the expression of COX-2 and iNOS in RAW264.7 macrophages .

Properties

IUPAC Name |

2-methyloxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)3-2-4-7-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBESQMVRIKXRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993994 | |

| Record name | 2-Methyloxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-46-7 | |

| Record name | 2-Furanol, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.